Cas no 2227910-18-9 ((2R)-2-amino-3-fluoropropan-1-ol)

(2R)-2-amino-3-fluoropropan-1-ol is a chiral fluorinated amino alcohol with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its stereospecific (R)-configuration and fluorine substitution impart unique reactivity, making it valuable for constructing biologically active molecules or as a building block in medicinal chemistry. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, while the fluorine atom enhances metabolic stability and binding affinity in target compounds. This compound is particularly useful in the development of enzyme inhibitors or fluorinated analogs of natural products. High enantiomeric purity ensures consistent performance in stereoselective reactions. Proper handling under inert conditions is recommended due to its reactive functional groups.
(2R)-2-amino-3-fluoropropan-1-ol structure
2227910-18-9 structure
商品名:(2R)-2-amino-3-fluoropropan-1-ol
CAS番号:2227910-18-9
MF:C3H8FNO
メガワット:93.1001243591309
CID:6149901
PubChem ID:95970327

(2R)-2-amino-3-fluoropropan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-amino-3-fluoropropan-1-ol
    • EN300-1822079
    • (R)-2-Amino-3-fluoropropan-1-ol
    • 2227910-18-9
    • インチ: 1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m0/s1
    • InChIKey: GEJAIMZWZDAYCL-VKHMYHEASA-N
    • ほほえんだ: FC[C@@H](CO)N

計算された属性

  • せいみつぶんしりょう: 93.058992041g/mol
  • どういたいしつりょう: 93.058992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 6
  • 回転可能化学結合数: 2
  • 複雑さ: 34
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

(2R)-2-amino-3-fluoropropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1822079-0.1g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
0.1g
$1685.0 2023-09-19
Enamine
EN300-1822079-2.5g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
2.5g
$3752.0 2023-09-19
Enamine
EN300-1822079-10.0g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
10g
$8234.0 2023-05-23
Enamine
EN300-1822079-5.0g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
5g
$5553.0 2023-05-23
Enamine
EN300-1822079-5g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
5g
$5553.0 2023-09-19
Enamine
EN300-1822079-10g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
10g
$8234.0 2023-09-19
Enamine
EN300-1822079-0.25g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
0.25g
$1762.0 2023-09-19
Enamine
EN300-1822079-1.0g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
1g
$1915.0 2023-05-23
Enamine
EN300-1822079-0.05g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
0.05g
$1608.0 2023-09-19
Enamine
EN300-1822079-0.5g
(2R)-2-amino-3-fluoropropan-1-ol
2227910-18-9
0.5g
$1838.0 2023-09-19

(2R)-2-amino-3-fluoropropan-1-ol 関連文献

(2R)-2-amino-3-fluoropropan-1-olに関する追加情報

Introduction to (2R)-2-amino-3-fluoropropan-1-ol (CAS No. 2227910-18-9)

Introduction

The compound (2R)-2-amino-3-fluoropropan-1-ol, also known by its CAS registry number 2227910-18-9, is a chiral amino alcohol with significant potential in the fields of pharmacology and organic synthesis. This molecule, characterized by its amino group (-NH₂) and fluorine atom (-F), exhibits unique chemical properties that make it a valuable building block in drug discovery and development. Recent advancements in synthetic chemistry have further highlighted its versatility, making it a subject of interest in both academic and industrial research.

Chemical Structure and Properties

The molecular structure of (2R)-2-amino-3-fluoropropan-1-ol consists of a three-carbon chain with a hydroxyl group (-OH) at the first carbon, an amino group at the second carbon, and a fluorine atom at the third carbon. The stereochemistry at the second carbon is R, which plays a crucial role in determining its biological activity and chemical reactivity. The presence of both an amino group and a hydroxyl group makes this compound highly polar, enhancing its solubility in aqueous environments. Additionally, the fluorine atom introduces electronic effects that can influence the molecule's interaction with biological systems.

Synthesis and Applications

The synthesis of (2R)-2-amino-3-fluoropropan-1-ol involves multi-step processes that often utilize asymmetric catalysis to achieve high enantiomeric excess. Recent studies have focused on optimizing these synthetic routes to improve yield and reduce costs. One notable approach involves the use of chiral catalysts in the enantioselective reduction of α,β-unsaturated carbonyl compounds, which has proven to be highly effective.

In terms of applications, this compound has shown promise as a precursor for various bioactive molecules. Its amino alcohol functionality makes it an ideal candidate for constructing complex molecular frameworks, particularly in the development of peptide-based drugs and enzyme inhibitors. Furthermore, its fluorine atom provides opportunities for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug design.

Pharmacological Significance

Recent research has explored the pharmacological potential of (2R)-2-amino-3-fluoropropan-1-ol, particularly its role as a chiral building block in medicinal chemistry. Studies have demonstrated that this compound can serve as a versatile scaffold for designing inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.

One area of significant interest is its application as a component in peptide-based therapies. The amino group allows for easy conjugation with other functional groups or biomolecules, enabling the creation of bioconjugates with enhanced stability and targeting capabilities. Additionally, the fluorine atom can act as a bioisostere for hydrogen or other groups, potentially improving drug-like properties such as lipophilicity without compromising bioavailability.

Emerging Trends and Future Directions

The growing interest in (2R)-2-amino-3-fluoropropan-1-ol is driven by its unique combination of functional groups and stereochemical properties. Researchers are increasingly exploring its use in green chemistry practices, such as catalytic asymmetric synthesis under mild conditions. These efforts aim to develop more sustainable methods for producing chiral amino alcohols while maintaining high enantiomeric purity.

Moreover, advancements in computational chemistry are providing new insights into the molecular interactions of this compound with biological targets. Molecular docking studies have revealed potential binding modes that could guide the design of more potent drug candidates. As computational tools continue to evolve, they are expected to play an even greater role in optimizing the synthesis and application of (2R)-2-amino-3-fluoropropan

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